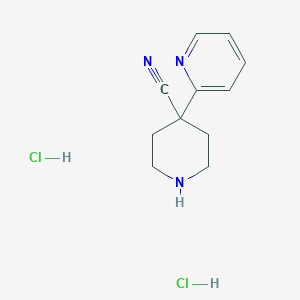
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, also known as P2P4, is a chemical compound belonging to the family of piperidine derivatives. The molecular formula is C11H13N3.ClH .
Molecular Structure Analysis
The InChI code for 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl is 1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H . This indicates the presence of a pyridine ring and a piperidine ring in the molecule.Physical And Chemical Properties Analysis
The molecular weight of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl is 187.24 g/mol. It is a solid at room temperature .Applications De Recherche Scientifique
1. Potential Inhibitors of NAMPT
4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl and its derivatives have been studied for their potential as inhibitors of Nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to increased sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres. This research involved crystal structure analysis, Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking studies (Venkateshan et al., 2019).
2. Antimicrobial Activity
Pyridine derivatives, including 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, have been synthesized and evaluated for antimicrobial activity. These compounds showed effectiveness against various bacterial and fungal strains, with the study including cell leakage analysis and bacterial growth curve study to understand the mechanism of action (Bhat & Begum, 2021).
3. Crystal Structure and Characterization
The structural properties of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl derivatives have been a focus of study, involving techniques like X-ray single crystal diffraction and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the molecular structure and conformation of these compounds (Feng, 2011).
4. Synthesis and Characterization in Organic Chemistry
Various studies have focused on the synthesis and characterization of 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl derivatives, exploring their potential in organic chemistry. This includes research on methods of efficient synthesis, structural elucidation, and potential applications in the field (Goswami et al., 2022).
5. Interaction with Biological Systems
There is ongoing research into the interactions of pyridine derivatives, including 4-(Pyridin-2-YL)piperidine-4-carbonitrile 2hcl, with biological systems. This includes studies on their potential antibacterial, antioxidant, and anti-inflammatory activities, as well as their interactions with enzymes and other biological molecules (Hamdi, 2016).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-pyridin-2-ylpiperidine-4-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c12-9-11(4-7-13-8-5-11)10-3-1-2-6-14-10;;/h1-3,6,13H,4-5,7-8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHZHVUUVZLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2592266.png)
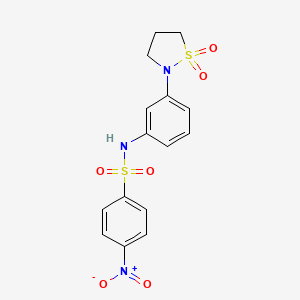
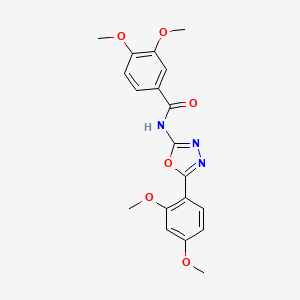
![N-benzyl-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
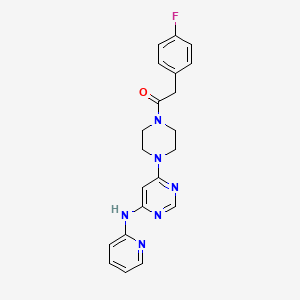
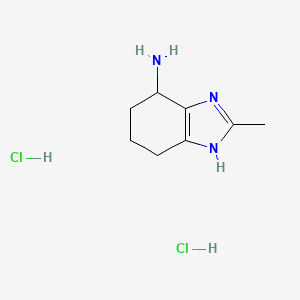
![7-(4-Fluorophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2592277.png)



![(E)-methyl 2-((2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2592283.png)
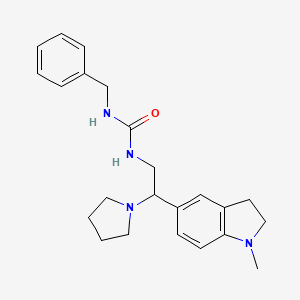
![N-(4-chlorobenzyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2592285.png)
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2592289.png)